Cas no 1797694-06-4 (N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide)
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
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- Inchi: 1S/C19H20N2O3/c1-23-15-8-5-7-14(10-15)18(24-2)12-20-19(22)17-11-13-6-3-4-9-16(13)21-17/h3-11,18,21H,12H2,1-2H3,(H,20,22)
- InChI Key: YNCSVCMJPFSKQO-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C=C1C(NCC(OC)C1=CC=CC(OC)=C1)=O
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6451-2161-2μmol |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-5μmol |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-10μmol |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-20μmol |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-1mg |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-2mg |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-3mg |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-4mg |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-5mg |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6451-2161-10mg |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
1797694-06-4 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
Research Brief on N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS: 1797694-06-4)
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS: 1797694-06-4) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its indole-2-carboxamide core and methoxy-substituted phenyl ethyl side chain, has been the subject of several studies exploring its pharmacological properties, mechanism of action, and potential as a drug candidate. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the compound's interaction with specific biological targets, particularly in the context of neurological and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide exhibits high affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. This finding suggests potential applications in the treatment of conditions such as depression, anxiety, and schizophrenia, where modulation of serotonin signaling is a key therapeutic strategy. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing critical interactions with receptor residues that contribute to its selectivity and potency.
In addition to its serotonergic activity, the compound has shown promise as an anti-inflammatory agent. A 2024 preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a central regulator of inflammatory responses. These results highlight its potential as a lead compound for the development of novel anti-inflammatory drugs, particularly for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the pharmacokinetic properties of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide have been conducted to assess its viability as a drug candidate. A recent pharmacokinetic study, published in Drug Metabolism and Disposition, evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated favorable oral bioavailability and a half-life suitable for once-daily dosing. However, the study also identified potential metabolic liabilities, including cytochrome P450-mediated oxidation, which may necessitate structural optimization to improve metabolic stability.
Ongoing research is exploring the compound's potential in oncology. Preliminary data presented at the 2024 American Association for Cancer Research (AACR) annual meeting revealed that N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide exhibits cytotoxic effects against certain cancer cell lines, particularly those derived from glioblastoma and pancreatic cancer. Mechanistic studies suggest that the compound induces apoptosis via activation of the intrinsic mitochondrial pathway, although further validation is required to confirm these findings and elucidate the precise molecular targets involved.
In conclusion, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS: 1797694-06-4) represents a promising multifunctional compound with potential applications in neurology, inflammation, and oncology. Its unique chemical structure and diverse pharmacological activities make it a valuable candidate for further drug development efforts. Future research should focus on optimizing its pharmacokinetic properties, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in advanced preclinical models. The compound's versatility underscores its potential to address unmet medical needs across multiple therapeutic areas.
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